(トリメチルシリル)エチニルリチウム

概要

説明

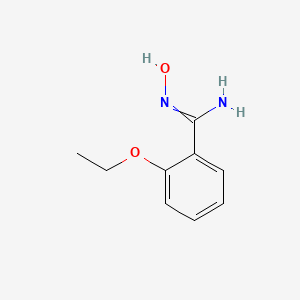

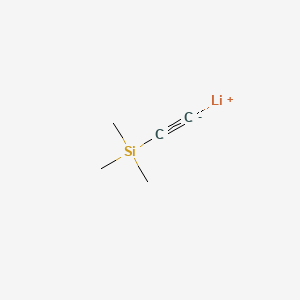

(Trimethylsilyl)ethynyllithium is an organolithium compound. It is a derivative of lithium, where a trimethylsilyl group is bonded to an ethynyl group .

Synthesis Analysis

The synthesis of monomeric organolithium complexes, such as (Trimethylsilyl)ethynyllithium, remains a synthetic challenge for organometallic chemists . These complexes could provide enhanced Li–C bond reactivity and suggest mechanisms for a plethora of LiR-mediated reactions .

Molecular Structure Analysis

The molecular structure of (Trimethylsilyl)ethynyllithium is characterized by a trimethylsilyl group (abbreviated TMS) which consists of three methyl groups bonded to a silicon atom [−Si (CH 3) 3], which is in turn bonded to the rest of a molecule .

Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . They may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .

科学的研究の応用

プロパルギルアミンの不斉合成

(トリメチルシリル)エチニルリチウムは、ペプチドミメティックにおけるアミノ酸の代替物として役立つプロパルギルアミンの不斉合成に使用されます 。このプロセスは、様々なアルデヒドをEllmanのキラルスルフィンアミドと縮合させて、キラルN-スルフィニルイミンを得ることを含みます。 次に、これらを(トリメチルシリル)エチニルリチウムと反応させて、ジアステレオマー的に純粋なN-スルフィニルプロパルギルアミンを得ます .

ペプチドミメティックの合成

医薬品化学の分野では、(トリメチルシリル)エチニルリチウムはペプチドミメティックの合成に使用されます 。ペプチドミメティックとは、ペプチドの生物活性を模倣する化合物ですが、安定性とバイオアベイラビリティが向上しています。 アミノ酸のカルボニル部分をアルキンに置き換えると、このようなペプチドミメティックの前駆体が得られます .

官能基の合成

(トリメチルシリル)エチニルリチウムは、プロパルギル位置に存在する様々な官能基の合成に使用されます 。 これらの官能基は、アミノ酸のCαに存在する側鎖に似ています .

塩基誘起転位によるα,β-不飽和イミンへの変換

Cα位置に電子求引性置換基が存在する場合、(トリメチルシリル)エチニルリチウムは塩基誘起転位を促進してα,β-不飽和イミンを生成します .

トリアゾールの形成

アジド置換プロパルギルアミンは、(トリメチルシリル)エチニルリチウムを使用すると、驚くほど穏やかな条件下でトリアゾールを形成します 。 これは、医薬品業界や材料科学で使用される、信頼性が高く効率的で選択的な合成方法であるクリックケミストリーにおいて特に有用です .

ペプチドミメティックの前駆体の合成

(トリメチルシリル)エチニルリチウムは、フルオロまたはクロロ置換基、極性官能基、または塩基性および酸性官能基を持つプロパルギルアミンのパネルの合成に使用されます。 これらは、ペプチドミメティックの前駆体として使用することができます .

Safety and Hazards

作用機序

Target of Action

The primary target of (Trimethylsilyl)ethynyllithium is the formation of carbon-carbon bonds in organic synthesis . This compound, also known as TMSCC-Li, is an organolithium compound that plays a crucial role in the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .

Mode of Action

(Trimethylsilyl)ethynyllithium interacts with its targets through a process known as transmetalation and nucleophilic displacement reactions . In these reactions, (Trimethylsilyl)ethynyllithium acts as a nucleophile, donating its electron pair to form a bond with an electrophilic carbon . This results in the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .

Biochemical Pathways

The action of (Trimethylsilyl)ethynyllithium affects several biochemical pathways. It is used in the synthesis of propargylic alcohol derivatives by reacting with aldehydes and ketones . It is also used to synthesize α,β-ynones by treating with Weinreb amide or with isoxazolidide . These reactions lead to the formation of complex organic molecules, which can have various downstream effects, including the synthesis of pharmaceuticals and other bioactive compounds .

Pharmacokinetics

It is known that (trimethylsilyl)ethynyllithium is highly reactive and sensitive to moisture, water, and protic solvents . Therefore, its bioavailability would likely be influenced by these factors.

Result of Action

The molecular and cellular effects of (Trimethylsilyl)ethynyllithium’s action are primarily observed in the formation of new organic compounds. For instance, it can react with halotriazines to produce conductive, anisotropic carbon-nitrogen materials . It can also convert γ- and δ-thiolactams to thioiminium salts, which are employed as key intermediates to produce disubstituted pyrrolidines .

Action Environment

The action, efficacy, and stability of (Trimethylsilyl)ethynyllithium are significantly influenced by environmental factors. It is highly reactive and sensitive to moisture, water, and protic solvents . Therefore, it must be handled and stored under dry, inert conditions to prevent unwanted side reactions . Furthermore, the reactions involving (Trimethylsilyl)ethynyllithium are typically carried out at low temperatures (e.g., -78°C) to control side reactions .

特性

IUPAC Name |

lithium;ethynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Si.Li/c1-5-6(2,3)4;/h2-4H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDOQHLJFOUQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C[Si](C)(C)C#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9LiSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392412 | |

| Record name | (Trimethylsilyl)ethynyllithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54655-07-1 | |

| Record name | (Trimethylsilyl)ethynyllithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium (trimethylsilyl)acetylide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (trimethylsilyl)ethynyllithium react with N-sulfinylimines in the synthesis of propargylamines?

A1: (Trimethylsilyl)ethynyllithium acts as a nucleophile. [] It attacks the electrophilic carbon of the imine bond in N-sulfinylimines. This nucleophilic addition reaction leads to the formation of a new carbon-carbon bond, resulting in the formation of diastereomerically pure N-sulfinyl propargylamines. The reaction proceeds with high stereoselectivity, controlled by the chiral sulfinyl group present in the starting N-sulfinylimine.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Tris(1-methylethoxy)silyl]propyl methacrylate](/img/structure/B1587022.png)

![37,38,39,40-Tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28(38),29,31,33,35-nonadecaene](/img/no-structure.png)